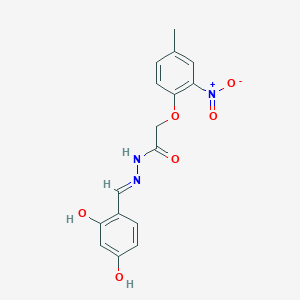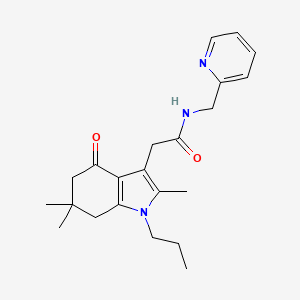
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide, commonly known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the mid-1980s by Pfizer researchers and has since been used in various scientific studies to investigate the endocannabinoid system and its effects on the body.
Mécanisme D'action
CP 55,940 exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors, which are primarily located in the brain and immune system, respectively. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs).
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, appetite regulation, and immune function. It has also been shown to have potential neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CP 55,940 in lab experiments is its potency and selectivity for the CB1 and CB2 cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, its use is limited by its potential for abuse and its lack of selectivity for other targets, which can lead to off-target effects.
Orientations Futures
There are many potential future directions for the study of CP 55,940 and its potential therapeutic applications. One area of focus is the development of more selective agonists and antagonists of the CB1 and CB2 cannabinoid receptors, which could lead to more targeted therapies for various disorders. Another area of focus is the investigation of the potential synergistic effects of CP 55,940 with other compounds, such as opioids, which could lead to more effective pain management strategies. Finally, there is a growing interest in the use of CP 55,940 and other synthetic cannabinoids as research tools for investigating the endocannabinoid system and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of CP 55,940 involves the reaction of 3-(3-chlorophenyl)-cyclohexanol with 3-(3-hydroxyphenyl)-propanoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with trans-4-hydroxycyclohexylamine to form the final product. The purity of CP 55,940 can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CP 55,940 has been widely used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications. It has been shown to act as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-(4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c22-16-5-1-3-14(11-16)20(15-4-2-6-19(25)12-15)13-21(26)23-17-7-9-18(24)10-8-17/h1-6,11-12,17-18,20,24-25H,7-10,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMCVVWKSZBTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC(C2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(diethylamino)methyl]-5-hydroxy-1-phenyl-1H-indol-3-yl}ethanone hydrochloride](/img/structure/B6004865.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6004873.png)
![6-{[(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6004884.png)
![N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B6004888.png)
![1-(2,3-difluorobenzyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004899.png)
![1-[2-(4-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6004902.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-pyrimidinyl)ethanamine](/img/structure/B6004906.png)
![N-(3,5-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6004907.png)
![N-[5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B6004914.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-pyridinyl)-2-propanamine](/img/structure/B6004928.png)
![8-[(pentylamino)carbonyl]-1-naphthoic acid](/img/structure/B6004936.png)

![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)